
Application Note: NMR Spectral Interpretation of
3-Methylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methylcyclohex-2-en-1-ol

Cat. No.: B1293851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This

application note provides a detailed guide to the NMR spectral interpretation of 3-
Methylcyclohex-2-en-1-ol, a cyclic alcohol with applications in fragrance and synthetic

chemistry. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for its

identification, purity assessment, and for monitoring chemical transformations. This document

outlines the protocols for sample preparation and data acquisition, presents a detailed analysis

of its NMR spectra, and provides a visual workflow for the interpretation process.

Data Presentation
The structural assignment of 3-Methylcyclohex-2-en-1-ol is based on the analysis of its ¹H

and ¹³C NMR spectra. The following tables summarize the expected chemical shifts and

coupling constants.

Structure of 3-Methylcyclohex-2-en-1-ol:

Table 1: ¹H NMR Spectral Data of 3-Methylcyclohex-2-en-1-ol (CDCl₃, 400 MHz)
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Proton
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H1 ~4.16 br s - 1H CH-OH

H2 ~5.49 br s - 1H C=CH

H4ax ~2.05 - 1.95 m - 1H Axial CH₂

H4eq ~2.05 - 1.95 m - 1H
Equatorial

CH₂

H5ax ~1.80 - 1.70 m - 1H Axial CH₂

H5eq ~1.80 - 1.70 m - 1H
Equatorial

CH₂

H6ax ~1.65 - 1.50 m - 1H Axial CH₂

H6eq ~1.65 - 1.50 m - 1H
Equatorial

CH₂

CH₃ ~1.68 s - 3H C=C-CH₃

OH Variable br s - 1H OH

Note: The ¹H NMR data is based on available information which may be incomplete. Broad

multiplets for the aliphatic protons are expected due to complex spin-spin coupling.

Table 2: Representative ¹³C NMR Spectral Data of 3-Methylcyclohex-2-en-1-ol (CDCl₃, 100

MHz)
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Carbon Label Chemical Shift (δ, ppm) Assignment

C1 ~68.5 CH-OH

C2 ~125.0 C=CH

C3 ~138.0 C=C(CH₃)

C4 ~30.0 CH₂

C5 ~19.0 CH₂

C6 ~35.0 CH₂

CH₃ ~23.0 C=C-CH₃

Disclaimer: Due to the limited availability of experimental ¹³C NMR data for 3-Methylcyclohex-
2-en-1-ol in public databases, the values presented in Table 2 are representative chemical

shifts based on analogous structures and theoretical predictions. These values should be used

as a guide for spectral interpretation.

Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of 3-Methylcyclohex-2-
en-1-ol for NMR analysis.

Materials:

3-Methylcyclohex-2-en-1-ol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pasteur pipette

Small vial

Cotton or glass wool
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Procedure:

Weigh the required amount of 3-Methylcyclohex-2-en-1-ol and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Place a small plug of cotton or glass wool into a Pasteur pipette.

Filter the solution through the plugged pipette directly into the NMR tube to remove any

particulate matter.

Cap the NMR tube securely.

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

The sample is now ready for NMR analysis.

Protocol 2: NMR Data Acquisition
This protocol provides typical parameters for acquiring ¹H and ¹³C NMR spectra of a small

organic molecule like 3-Methylcyclohex-2-en-1-ol on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30 or similar)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width (SWH): 12-16 ppm (e.g., 6000 - 8000 Hz)

Number of Scans (NS): 8-16

Relaxation Delay (D1): 1-2 seconds

Acquisition Time (AQ): 2-4 seconds
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Receiver Gain (RG): Auto-gain adjustment

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width (SWH): 200-240 ppm (e.g., 20000 - 24000 Hz)

Number of Scans (NS): 128-1024 (or more, depending on sample concentration)

Relaxation Delay (D1): 2-5 seconds

Acquisition Time (AQ): 1-2 seconds

Receiver Gain (RG): Auto-gain adjustment

Mandatory Visualization
The following diagram illustrates the general workflow for the NMR spectral interpretation of an

organic compound.
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To cite this document: BenchChem. [Application Note: NMR Spectral Interpretation of 3-
Methylcyclohex-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293851#nmr-spectral-interpretation-of-3-
methylcyclohex-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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